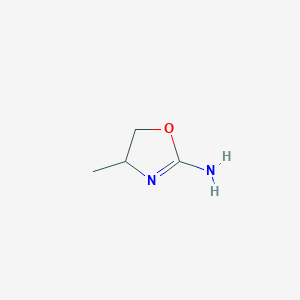
4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile is a chemical compound with the molecular formula C16H15N3O2S . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile is represented by the linear formula C16H15N3O2S . The molecular weight of this compound is 313.37 .Scientific Research Applications
Synthetic Applications and Chemical Reactivity
One study explores the reactivity of azolylacetonitriles, including thiophene derivatives, toward electrophilic reagents. These reactions often result in the formation of thiophene derivatives, indicating the potential of such compounds in synthesizing novel organic materials with specific functional properties (Elnagdi et al., 2002).
Material Science and Coating Applications
In material science, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which share structural similarities with the compound , have been investigated as photoinitiators for ultraviolet-curable pigmented coatings. Such research underscores the compound's relevance in developing advanced materials for coatings that require curing under UV light (Angiolini et al., 1997).
Biodegradable Polymers
Another area of application is in the synthesis of biodegradable polyesteramides with pendant functional groups. Morpholine derivatives, similar to the compound , are utilized in creating copolymers with functional substituents, highlighting its potential in developing environmentally friendly polymers with specific biochemical functionalities (Veld et al., 1992).
Pharmaceutical Chemistry
Moreover, compounds structurally related to "4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile" have been studied for their potential pharmaceutical applications. For instance, the synthesis and biological evaluation of morpholinium salts of dihydropyridine derivatives indicate the compound's utility in developing new medications with potential therapeutic benefits (Kurskova et al., 2021).
properties
IUPAC Name |
4-amino-5-benzoyl-2-morpholin-4-ylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-13(18)15(14(20)11-4-2-1-3-5-11)22-16(12)19-6-8-21-9-7-19/h1-5H,6-9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMONTGZZRQGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-benzoyl-2-morpholino-3-thiophenecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)

![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)





![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)
